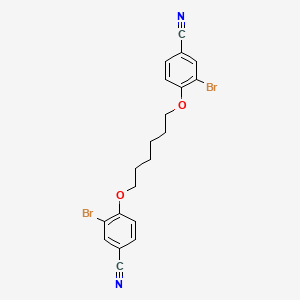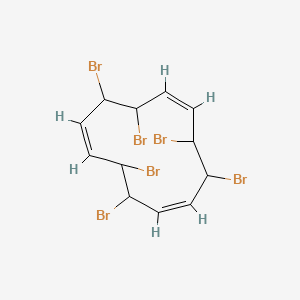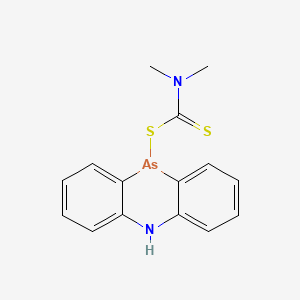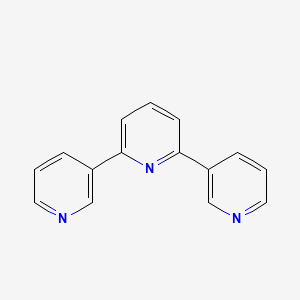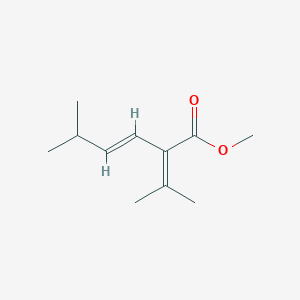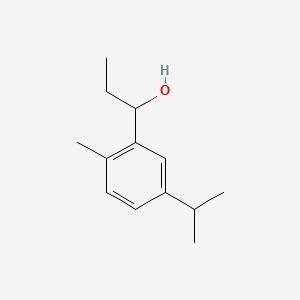
alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol: is an organic compound with the molecular formula C13H20O It is a derivative of benzyl alcohol, characterized by the presence of ethyl, isopropyl, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol typically involves the alkylation of benzyl alcohol derivatives. One common method is the Friedel-Crafts alkylation, where benzyl alcohol is reacted with ethyl, isopropyl, and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of benzyl alcohol derivatives. It may also serve as a model compound for investigating metabolic pathways involving similar structures.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents. Its unique properties make it suitable for various applications in the chemical industry.
Mécanisme D'action
The mechanism of action of alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of ethyl, isopropyl, and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological effects.
Comparaison Avec Des Composés Similaires
Benzyl alcohol: Lacks the ethyl, isopropyl, and methyl substituents, resulting in different chemical and biological properties.
alpha-Methylbenzyl alcohol: Contains a methyl group but lacks the ethyl and isopropyl groups.
alpha-Ethylbenzyl alcohol: Contains an ethyl group but lacks the isopropyl and methyl groups.
Uniqueness: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
84145-50-6 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-(2-methyl-5-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9,13-14H,5H2,1-4H3 |
Clé InChI |
ITKKKGJNTAMQRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
